6-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
Description
The compound 6-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0²⁷]trideca-1(13),2(7),3,5,9,11-hexaene is a structurally complex molecule featuring a piperazine-piperidine-carbamoyl scaffold integrated into a thia-triazatricyclic core. This architecture combines multiple pharmacologically relevant motifs:
- Piperazine and piperidine moieties: Known for modulating receptor binding and pharmacokinetic properties in central nervous system (CNS) and anticancer agents .
- Thiazolo-triaza heterocyclic core: Likely influences electronic properties and metabolic stability, as seen in thiazolo[5,4-d]pyrimidine derivatives .
- 4-Chlorophenyl substituent: Enhances lipophilicity and target affinity compared to fluorophenyl or methoxyphenyl analogs .
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6OS/c26-18-3-5-19(6-4-18)30-12-14-32(15-13-30)25(33)17-7-10-31(11-8-17)23-22-21(28-16-29-23)20-2-1-9-27-24(20)34-22/h1-6,9,16-17H,7-8,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBYRZBBLPKPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C4=NC=NC5=C4SC6=C5C=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene (CAS Number: 1040681-81-9) is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 493.0 g/mol . The structure features a complex tricyclic system with piperazine and piperidine moieties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₂₅ClN₆OS |
| Molecular Weight | 493.0 g/mol |
| CAS Number | 1040681-81-9 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives of piperazine and piperidine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The target compound's potential as an antibacterial agent warrants further investigation through in vitro assays.
Analgesic and Anti-inflammatory Effects
A related compound, 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one , demonstrated significant analgesic and anti-inflammatory effects in animal models . This suggests that the target compound may also possess similar pharmacological properties due to the presence of the piperazine ring which is known for such activities.
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory potential of piperazine derivatives. For example, compounds have been identified as effective acetylcholinesterase inhibitors and urease inhibitors . The target compound's structure suggests it may interact favorably with these enzymes, potentially leading to therapeutic applications in neurodegenerative diseases or urea cycle disorders.
Structure-Activity Relationship (SAR)
The biological activity of the target compound can be attributed to its structural components:
- Piperazine and Piperidine Rings : These moieties are crucial for binding interactions with biological targets.
- Chlorophenyl Group : The presence of the chlorophenyl group may enhance lipophilicity and facilitate membrane penetration.
- Thiazole and Triazine Components : These heterocycles can contribute to unique interactions with biomolecules, further influencing pharmacodynamics.
In Silico Studies
Recent docking studies have provided insights into the binding affinities of similar compounds with proteins such as bovine serum albumin (BSA) . These studies indicate that structural modifications can significantly impact biological activity, emphasizing the importance of SAR in drug design.
Comparison with Similar Compounds
Structural Diversity
- Heterocyclic Core : The target compound’s 8-thia-3,5,10-triazatricyclo system distinguishes it from simpler bicyclic analogs like thiazolo[5,4-d]pyrimidines or spirodiazepines . This tricyclic framework may enhance rigidity and selectivity for complex targets (e.g., kinases or epigenetic regulators).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
